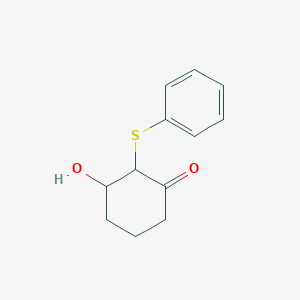
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O2S. It is a cyclohexanone derivative featuring a hydroxyl group and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with thiophenol in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Temperature: Varies depending on the reaction, typically from room temperature to reflux conditions
Major Products
Oxidation: Formation of 3-oxo-2-(phenylsulfanyl)cyclohexan-1-one
Reduction: Formation of 3-hydroxy-2-(phenylsulfanyl)cyclohexanol
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used
Applications De Recherche Scientifique
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl and phenylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-(methylsulfanyl)cyclohexan-1-one
- 3-Hydroxy-2-(ethylsulfanyl)cyclohexan-1-one
- 3-Hydroxy-2-(phenylsulfanyl)cyclopentan-1-one
Uniqueness
3-Hydroxy-2-(phenylsulfanyl)cyclohexan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
106665-16-1 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
3-hydroxy-2-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H14O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,10,12-13H,4,7-8H2 |
Clé InChI |
JSUKJRCFWRBKJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(=O)C1)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


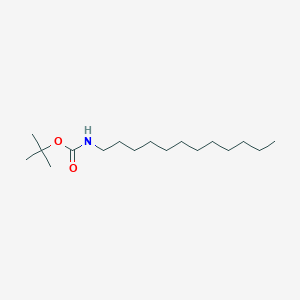
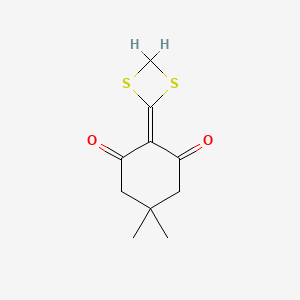
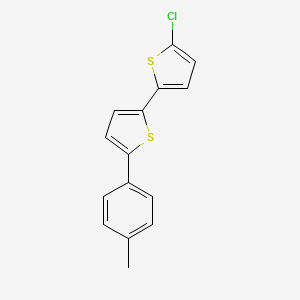
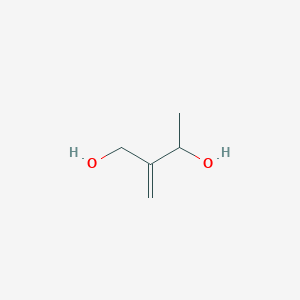
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
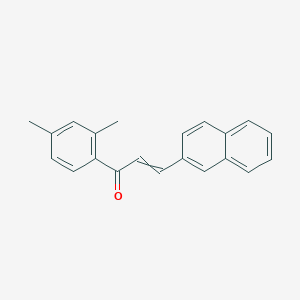
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
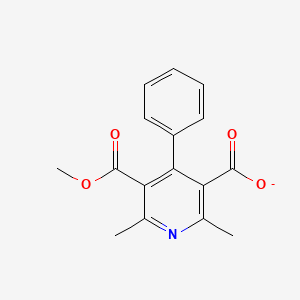
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
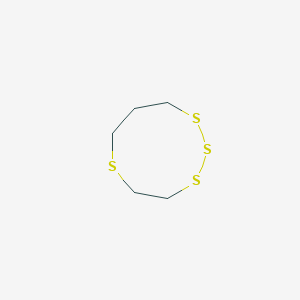
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)

